3-bromo-5-(difluoromethyl)-2-methylbenzonitrile
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Overview
Description
3-Bromo-5-(difluoromethyl)-2-methylbenzonitrile is an organic compound with the molecular formula C9H6BrF2N. It is a derivative of benzonitrile, featuring bromine, difluoromethyl, and methyl substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(difluoromethyl)-2-methylbenzonitrile typically involves the bromination of 2-methylbenzonitrile followed by the introduction of the difluoromethyl group. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide to achieve selective bromination at the desired position. The difluoromethyl group can be introduced using difluoromethylating agents like difluoromethyl iodide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethyl)-2-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of substituted benzonitriles.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 3-bromo-5-(difluoromethyl)-2-methylbenzylamine.
Scientific Research Applications
3-Bromo-5-(difluoromethyl)-2-methylbenzonitrile is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-5-(difluoromethyl)-2-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzonitrile
- 2-Bromo-5-(difluoromethyl)benzonitrile
- 3-Bromo-4-(difluoromethyl)benzonitrile
Uniqueness
3-Bromo-5-(difluoromethyl)-2-methylbenzonitrile is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The presence of both bromine and difluoromethyl groups provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
CAS No. |
2384402-60-0 |
---|---|
Molecular Formula |
C9H6BrF2N |
Molecular Weight |
246.1 |
Purity |
95 |
Origin of Product |
United States |
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